Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Description
Properties
CAS No. |
137613-90-2 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h12H,4-8H2,1-3H3 |
InChI Key |
WERJMFAMAFYNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from cyclopentane carboxylic acid derivatives or substituted cyclopentane precursors. The key steps include:
- Introduction of the hydroxymethyl group at the 1-position of the cyclopentane ring.
- Protection of the carboxylic acid group as a tert-butyl ester to afford stability and facilitate further transformations.
Method 1: Reduction of 1-oxo-cyclopentane-1-carboxylate Derivatives
One common approach involves the selective reduction of 1-oxo-cyclopentane carboxylate intermediates:
- The 1-hydrocarbyl-2-oxocyclopentane carboxylate intermediate is subjected to catalytic hydrogenation under controlled conditions to reduce the ketone to a hydroxymethyl group without affecting the carboxylate ester.
- Catalysts such as palladium on carbon or other hydrogenation catalysts are employed in solvents like methanol or ethyl acetate.
- The tert-butyl ester protecting group is introduced either prior to or after the reduction step, commonly using tert-butyl alcohol and acid catalysts or via reaction with di-tert-butyl dicarbonate (Boc2O).
Method 2: Use of Metal Hydride Reductions
- Lithium aluminum hydride (LiAlH4) has been used to reduce cyclopentene carboxylic acid derivatives to the corresponding amino alcohols or hydroxymethyl derivatives. However, this method has drawbacks such as over-reduction of double bonds and safety concerns due to the reactivity of LiAlH4.
- Sodium borohydride (NaBH4) in the presence of trifluoroacetic acid can selectively reduce N-Boc protected azabicyclo intermediates to yield hydroxymethyl cyclopentane derivatives efficiently.
Method 3: Microbial and Enzymatic Transformations
Method 4: Protection and Functional Group Manipulation
- The tert-butyl ester is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction conditions typically range from 0 to 80 °C, with reaction times from 1 to 24 hours depending on the substrate and reagents.
Related Analogous Preparations
- Studies on similar compounds such as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate provide insights into reaction conditions involving sodium hydride or potassium tert-butoxide as bases in solvents like DMF or DMSO for nucleophilic substitution reactions, which may be adapted for cyclopentane derivatives.
- Typical yields in these analogous reactions range from 60% to 62%, with purification by silica gel chromatography.
Data Table: Summary of Preparation Conditions
Research Findings and Analysis
- The catalytic hydrogenation method offers a straightforward reduction but requires careful control to avoid over-reduction of the cyclopentane ring.
- Metal hydride reductions are effective but pose handling and cost challenges; sodium borohydride with acid additives provides a safer alternative with good selectivity.
- Biocatalytic methods provide stereochemical advantages but are less practical on an industrial scale due to complexity and cost.
- Protection of the carboxyl group as a tert-butyl ester is reliably achieved via Boc2O in aprotic solvents, with reaction parameters optimized for yield and purity.
- Analogous synthesis of related compounds demonstrates the utility of strong bases like sodium hydride and potassium tert-butoxide in promoting substitution reactions, which may be adapted for functionalization of cyclopentane derivatives.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.
Case Study: Synthesis of Piperidine Derivatives
In a study involving the synthesis of piperidine derivatives, this compound was reacted with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran. The reaction conditions yielded a product with a notable yield of 74% after purification by silica gel chromatography. This showcases its utility in synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals .
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Piperidine derivative synthesis | 74% | Tetrahydrofuran, 0-35°C, 12h |
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural features that can influence biological activity.
Case Study: Inhibition Studies
Research has indicated that derivatives of this compound exhibit inhibitory effects on specific enzyme activities related to inflammation. For instance, a derivative was tested for its ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), with promising results suggesting its potential as an anti-inflammatory agent .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Derivative A | NAAA | 0.62 |
| Derivative B | NAAA | 0.91 |
Material Science
This compound also finds applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
In a study focusing on polymer formulations, the compound was incorporated into a matrix to enhance thermal stability and mechanical properties. The experimental design utilized response surface methodology to optimize the formulation parameters, demonstrating significant improvements in the physical properties of the resulting materials .
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Improved |
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release the active hydroxymethyl group, which can then participate in various biochemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Tert-butyl 2-oxocyclopentane-1-carboxylate (CAS: 89100-21-0)
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- Key Differences : Replaces the hydroxymethyl group with a ketone (C=O) at the cyclopentane ring.
- The absence of a hydroxyl group limits hydrogen-bonding interactions, affecting crystallinity and reactivity in further functionalization .
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
- Molecular Formula: C9H16FNO3
- Molecular Weight : 205.23 g/mol
- Key Differences : Features a smaller azetidine (4-membered ring) instead of cyclopentane, with a fluorinated hydroxymethyl group.
- Implications :
Tert-butyl (1S)-2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate (Compound 9l)
- Molecular Formula : C18H24N3O6 (estimated)
- Molecular Weight : ~378.40 g/mol
- Key Differences : Incorporates a hydrazine-linked benzylidene group and an additional oxoethylcarbamate side chain.
- Implications :
Physicochemical Properties
*Estimated based on structural analogy.
Biological Activity
Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various chemical pathways, often involving the esterification of cyclopentane derivatives. The general reaction scheme involves:
- Preparation of Cyclopentane Derivative : Starting from cyclopentanone or cyclopentanol.
- Hydroxymethylation : Introducing a hydroxymethyl group through a formaldehyde reaction.
- Esterification : Reacting the resulting alcohol with tert-butyl chloroformate to yield the final product.
The molecular formula of this compound is with a molecular weight of approximately 200.28 g/mol.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viral pathogens. A study highlighted its effectiveness in inhibiting the replication of the hepatitis B virus (HBV) by targeting viral enzymes essential for its lifecycle.
Anticancer Activity
The compound has also shown potential as an anticancer agent. It induces apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death. This mechanism is particularly relevant in the treatment of specific types of leukemia and solid tumors.
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Enzymes : By binding to viral proteins, it disrupts the replication process.
- Induction of Apoptosis : Activates intrinsic apoptotic pathways leading to cancer cell death.
- Cytokine Modulation : Reduces the production of inflammatory mediators, thereby alleviating symptoms associated with chronic inflammation.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antiviral activity against HBV in vitro with an IC50 value indicating effective inhibition at low concentrations. |
| Study B (2021) | Reported significant anticancer effects in murine models, showing reduced tumor growth rates when administered alongside standard chemotherapy. |
| Study C (2022) | Found anti-inflammatory properties in animal models, suggesting potential use in treating conditions like rheumatoid arthritis. |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antiviral Drugs : Development of new antiviral medications targeting HBV and possibly other viruses.
- Cancer Therapy : Incorporation into treatment regimens for various cancers, potentially enhancing efficacy and reducing side effects.
- Anti-inflammatory Agents : Formulation into drugs aimed at managing chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
